molecular formula C20H16N2O5 B5303969 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate

2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate

Cat. No. B5303969
M. Wt: 364.4 g/mol
InChI Key: DNLZTMYFBYJXQH-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate, also known as MNQOA, is a chemical compound that has been studied for its potential application in scientific research. It is a member of the quinoline family of compounds, which have been shown to have a range of biological activities. MNQOA has been investigated for its potential as a fluorescent probe, as well as for its ability to interact with certain enzymes and proteins.

Mechanism of Action

The mechanism of action of 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate is not fully understood, but it is thought to involve interactions with specific enzymes and proteins. 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate has been shown to bind to certain enzymes, such as acetylcholinesterase, which could lead to inhibition of their activity. Additionally, 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate has been shown to interact with proteins such as bovine serum albumin, which could have implications for its use as a drug delivery agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate are still being investigated. Some studies have suggested that 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate may have antioxidant activity, which could be beneficial for protecting against oxidative stress. Additionally, 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate has been shown to have some anti-inflammatory activity, which could have implications for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate has several advantages for use in lab experiments. It is a relatively stable compound, which makes it easy to handle and store. Additionally, its high fluorescence intensity and ability to interact with specific enzymes and proteins make it a useful tool for imaging and studying biological systems. However, 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate also has some limitations. Its synthesis can be challenging, and it may not be suitable for use in certain experimental systems due to its potential interactions with other molecules.

Future Directions

There are several potential future directions for research on 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate. One area of interest is its potential as a drug delivery agent. 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate has been shown to interact with proteins, which could make it a useful tool for targeted drug delivery. Additionally, further investigation into its interactions with specific enzymes and proteins could have implications for drug discovery and development. Finally, 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate's potential antioxidant and anti-inflammatory activity could make it a useful tool for the treatment of a range of diseases.

Synthesis Methods

2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate can be synthesized using a variety of methods. One common approach involves the reaction of 2-methoxy-5-nitrobenzaldehyde with 8-aminoquinoline in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid. This reaction produces 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate as a yellow solid with a melting point of around 220-223°C.

Scientific Research Applications

2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate has been studied for its potential application in a range of scientific research areas. One area of interest is its use as a fluorescent probe for imaging biological systems. 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate has been shown to have high fluorescence intensity, making it a useful tool for detecting and imaging biological molecules. Additionally, 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate has been investigated for its ability to interact with certain enzymes and proteins, which could have implications for drug discovery and development.

properties

IUPAC Name

[2-[(E)-2-(2-methoxy-5-nitrophenyl)ethenyl]quinolin-8-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-13(23)27-19-5-3-4-14-6-8-16(21-20(14)19)9-7-15-12-17(22(24)25)10-11-18(15)26-2/h3-12H,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLZTMYFBYJXQH-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C=CC(=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C=CC(=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-2-(2-methoxy-5-nitrophenyl)ethenyl]quinolin-8-yl acetate

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